3-Cyclohexyl-5-methylaniline
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Overview
Description
3-Cyclohexyl-5-methylaniline is an organic compound belonging to the class of anilines, which are aromatic amines. This compound features a cyclohexyl group and a methyl group attached to the aniline ring, making it a unique derivative of aniline. Anilines are widely used in various industries due to their versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclohexyl-5-methylaniline typically involves the nitration of cyclohexylbenzene followed by reduction. The nitration process introduces a nitro group to the benzene ring, which is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the same nitration and reduction steps but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 3-Cyclohexyl-5-methylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: It can be further reduced to form cyclohexylmethylamine.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products:
Oxidation: Cyclohexyl-5-nitroaniline.
Reduction: Cyclohexylmethylamine.
Substitution: Various halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
3-Cyclohexyl-5-methylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique structure.
Industry: Utilized in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of 3-Cyclohexyl-5-methylaniline involves its interaction with various molecular targets. The compound can act as a nucleophile in substitution reactions, attacking electrophilic centers in other molecules. Its aromatic ring allows for π-π interactions with other aromatic compounds, influencing its reactivity and interactions .
Comparison with Similar Compounds
Aniline: The parent compound, simpler in structure without the cyclohexyl and methyl groups.
N-Methylaniline: Similar structure but with a methyl group attached to the nitrogen atom instead of the aromatic ring.
Cyclohexylamine: Lacks the aromatic ring, consisting only of the cyclohexyl group attached to an amine.
Uniqueness: 3-Cyclohexyl-5-methylaniline is unique due to the presence of both cyclohexyl and methyl groups on the aromatic ring, which influences its chemical properties and reactivity. This combination of substituents makes it a valuable intermediate in various chemical syntheses and applications .
Properties
Molecular Formula |
C13H19N |
---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
3-cyclohexyl-5-methylaniline |
InChI |
InChI=1S/C13H19N/c1-10-7-12(9-13(14)8-10)11-5-3-2-4-6-11/h7-9,11H,2-6,14H2,1H3 |
InChI Key |
KYCGELCESPDQCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)N)C2CCCCC2 |
Origin of Product |
United States |
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